

Spectroscopic Data of Tetrahydrofurfuryl Acetate (CAS 637-64-9): A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tetrahydrofurfuryl acetate*

Cat. No.: *B166781*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Tetrahydrofurfuryl acetate** (CAS 637-64-9). The information is compiled from various analytical studies and is intended to support research, development, and quality control activities involving this compound.

Compound Information

Identifier	Value
CAS Number	637-64-9
Chemical Name	Tetrahydrofurfuryl acetate
Molecular Formula	C ₇ H ₁₂ O ₃
Molecular Weight	144.17 g/mol
Structure	(Image of the chemical structure of Tetrahydrofurfuryl acetate would be placed here in a full report)

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **Tetrahydrofurfuryl acetate**, organized by technique.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Tetrahydrofurfuryl acetate** provides detailed information about the proton environment within the molecule.

Table 1: ¹H NMR Chemical Shift Data for **Tetrahydrofurfuryl Acetate**[\[1\]](#)

Assignment	Chemical Shift (δ) in ppm	Solvent	Instrument Frequency
H-2	~3.9 - 4.2	CDCl ₃	89.56 MHz, 399.65 MHz
H-5, H-5'	~3.7 - 3.9	CDCl ₃	89.56 MHz, 399.65 MHz
H-6, H-6'	~4.0 - 4.2	CDCl ₃	89.56 MHz, 399.65 MHz
H-3, H-3', H-4, H-4'	~1.5 - 2.1	CDCl ₃	89.56 MHz, 399.65 MHz
-CH ₃ (acetyl)	~2.09	CDCl ₃	89.56 MHz, 399.65 MHz

Infrared (IR) Spectroscopy

The IR spectrum of **Tetrahydrofurfuryl acetate** reveals the presence of key functional groups, particularly the ester carbonyl and C-O bonds.

Table 2: Characteristic IR Absorption Bands for **Tetrahydrofurfuryl Acetate**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
C=O (ester)	Stretch	1750 - 1735 ^[2]
C-O (ester)	Stretch	1300 - 1000 ^[2]
C-H (alkane)	Stretch	2990 - 2850
C-O-C (ether)	Stretch	~1100

Mass Spectrometry (MS)

Mass spectrometry of **Tetrahydrofurfuryl acetate**, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), provides information about the molecular weight and fragmentation pattern of the molecule.

Table 3: Key Mass Fragments for **Tetrahydrofurfuryl Acetate**

m/z	Relative Intensity	Possible Fragment
144	Low	[M] ⁺ (Molecular Ion)
101	Moderate	[M - C ₂ H ₃ O] ⁺
83	High	[C ₅ H ₇ O] ⁺
71	High	[C ₄ H ₇ O] ⁺
43	Very High	[CH ₃ CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and analytical requirements.

¹H NMR Spectroscopy Methodology

Objective: To obtain a high-resolution ^1H NMR spectrum of **Tetrahydrofurfuryl acetate** for structural elucidation and purity assessment.

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a standard 5 mm probe.

Procedure:

- Sample Preparation: Prepare a solution of **Tetrahydrofurfuryl acetate** in deuterated chloroform (CDCl_3) at a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.
- Instrument Setup:
 - Lock the spectrometer on the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity.
 - Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
 - Use a 45° or 90° pulse width.^[3]
 - Set the acquisition time to at least 3 seconds for good resolution.
 - Employ a relaxation delay of at least 5 times the longest T_1 of interest for quantitative analysis; for routine spectra, a 1-2 second delay is common.^[4]
 - The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 8 to 64 scans).
- Data Acquisition: Acquire the Free Induction Decay (FID).
- Data Processing:
 - Apply a Fourier transform to the FID.
 - Phase correct the resulting spectrum.

- Calibrate the chemical shift scale using the residual solvent peak of CDCl_3 (δ 7.26 ppm) as a reference.
- Integrate the peaks to determine the relative proton ratios.

Infrared (IR) Spectroscopy Methodology

Objective: To obtain an IR spectrum of **Tetrahydrofurfuryl acetate** to identify its functional groups.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

Procedure (using ATR):

- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.
- Sample Application: Place a small drop of neat (undiluted) **Tetrahydrofurfuryl acetate** onto the ATR crystal, ensuring complete coverage.
- Data Acquisition:
 - Set the spectral range, typically from 4000 to 400 cm^{-1} .[\[5\]](#)
 - Select a suitable resolution (e.g., 4 cm^{-1}).
 - Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
 - Acquire the sample spectrum.
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (GC-MS) Methodology

Objective: To obtain a mass spectrum of **Tetrahydrofurfuryl acetate** to determine its molecular weight and fragmentation pattern, and to separate it from any potential impurities.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

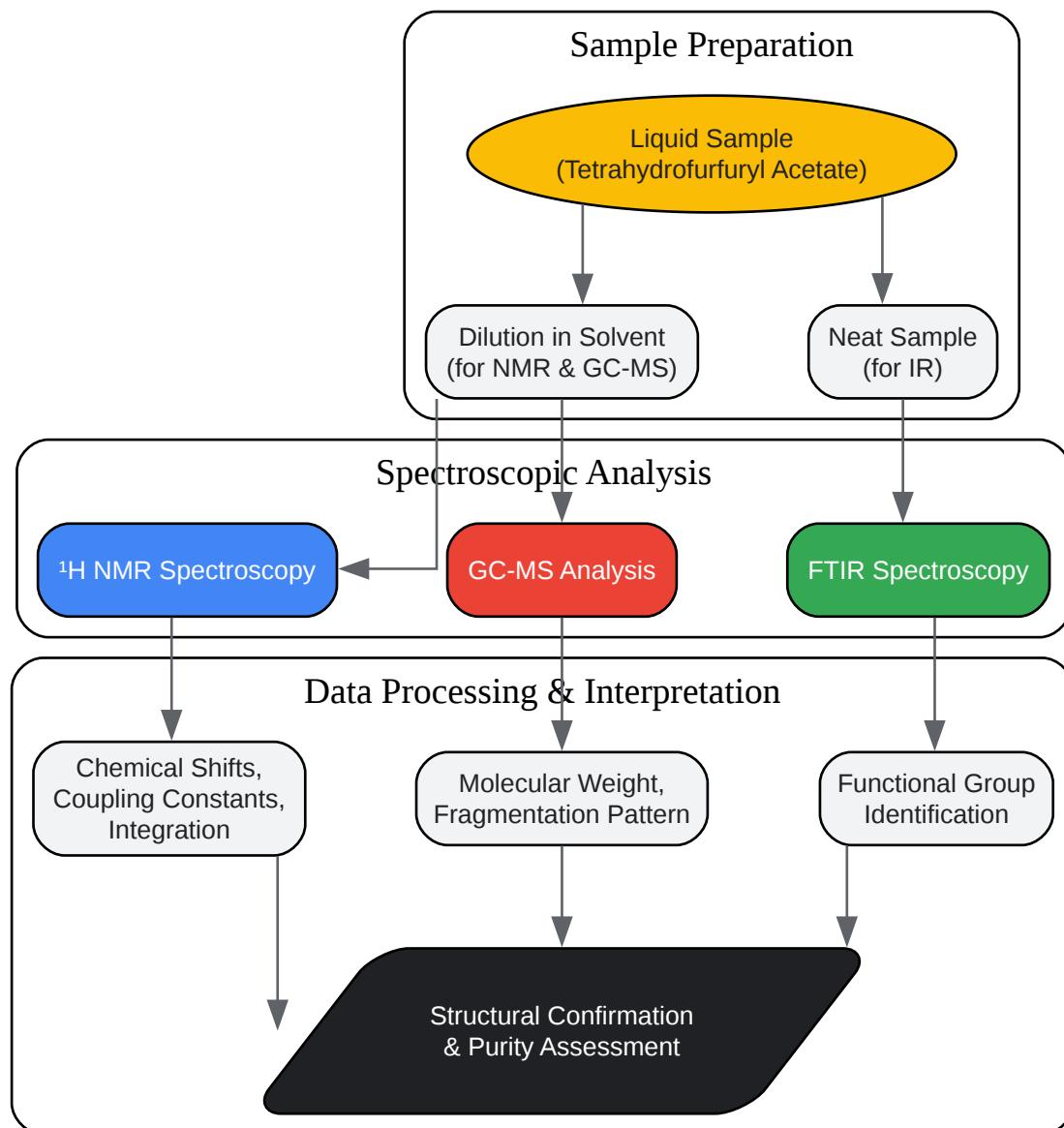
Procedure:

- Sample Preparation: Prepare a dilute solution of **Tetrahydrofurfuryl acetate** in a volatile organic solvent such as dichloromethane or ethyl acetate (e.g., 100 ppm).
- GC-MS Setup:
 - Gas Chromatograph:
 - Injector: Set to a temperature of ~250°C in split mode.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5MS) is suitable.
 - Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C) at a rate of 10-20°C/min.
 - Mass Spectrometer:
 - Ionization Source: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Set to scan a mass range that includes the molecular ion and expected fragments (e.g., m/z 35-350).
 - Transfer Line Temperature: Set to a temperature that prevents condensation but avoids thermal degradation (e.g., 280°C).

- Data Acquisition: Inject a small volume (e.g., 1 μ L) of the sample solution into the GC. The data system will record the total ion chromatogram (TIC) and the mass spectrum of the eluting peaks.
- Data Analysis:
 - Identify the peak corresponding to **Tetrahydrofurfuryl acetate** in the TIC based on its retention time.
 - Extract the mass spectrum for that peak.
 - Analyze the fragmentation pattern to confirm the structure and identify key fragments.

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid sample like **Tetrahydrofurfuryl acetate**.



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